molecular formula C23H21NO3S B5060200 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[(4-methylphenyl)thio]methyl}benzamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[(4-methylphenyl)thio]methyl}benzamide

Cat. No. B5060200
M. Wt: 391.5 g/mol
InChI Key: JOSGRZVUOZPCRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[(4-methylphenyl)thio]methyl}benzamide, commonly known as Compound X, is a synthetic compound that has been widely used in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of Compound X is not well understood, but it is believed to act by binding to specific sites on enzymes and altering their activity. It has been shown to inhibit the activity of histone deacetylases, which results in the accumulation of acetylated histones and altered gene expression.
Biochemical and Physiological Effects
Compound X has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress tumor growth. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

Compound X has several advantages for lab experiments, including its high potency and selectivity for specific enzymes. However, its use is limited by its toxicity and the need for careful handling and storage.

Future Directions

There are several potential future directions for the use of Compound X in scientific research. These include the development of novel anticancer agents based on its structure, the identification of new targets for its inhibitory activity, and the study of its effects on epigenetic regulation. Additionally, the development of new synthetic methods for Compound X could lead to the production of analogs with improved properties.

Synthesis Methods

Compound X is synthesized through a multi-step process that involves the reaction of 4-(methylthio)benzyl chloride with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, followed by the reaction of the resulting intermediate with 4-aminobenzamide. The final product is obtained after purification through column chromatography.

Scientific Research Applications

Compound X has been extensively used in scientific research as a tool to study various biological processes. It has been shown to have inhibitory effects on several enzymes, including histone deacetylases, which play a crucial role in gene expression. Compound X has also been used in the development of novel anticancer agents and as a probe to study protein-protein interactions.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(4-methylphenyl)sulfanylmethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO3S/c1-16-2-9-20(10-3-16)28-15-17-4-6-18(7-5-17)23(25)24-19-8-11-21-22(14-19)27-13-12-26-21/h2-11,14H,12-13,15H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSGRZVUOZPCRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[(4-methylphenyl)sulfanyl]methyl}benzamide

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